1-(3-fluorophenyl)-1H-pyrazol-5-amine

Lipophilicity Physicochemical profiling Drug-likeness

1-(3-Fluorophenyl)-1H-pyrazol-5-amine (CAS 1056999-20-2), also indexed as 2-(3-fluorophenyl)pyrazol-3-amine, is a heterocyclic primary amine belonging to the N-aryl-5-aminopyrazole class. It possesses a molecular formula of C₉H₈FN₃, a molecular weight of 177.18 g/mol, and a computed XLogP3-AA of 1.6.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 1056999-20-2
Cat. No. B1527051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-1H-pyrazol-5-amine
CAS1056999-20-2
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(=CC=N2)N
InChIInChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2
InChIKeyMZJNZHUWJXPVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-1H-pyrazol-5-amine (CAS 1056999-20-2): A Defined N-Aryl-5-aminopyrazole Building Block for Medicinal Chemistry and Kinase Scaffold Exploration


1-(3-Fluorophenyl)-1H-pyrazol-5-amine (CAS 1056999-20-2), also indexed as 2-(3-fluorophenyl)pyrazol-3-amine, is a heterocyclic primary amine belonging to the N-aryl-5-aminopyrazole class [1]. It possesses a molecular formula of C₉H₈FN₃, a molecular weight of 177.18 g/mol, and a computed XLogP3-AA of 1.6 [1]. The compound features a single hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 43.8 Ų, positioning it as a compact, moderately lipophilic scaffold amenable to further functionalization [1]. It is commercially available at ≥95% purity from multiple vendors and is supplied with a documented GHS safety classification derived from an ECHA C&L notification [1].

Defined N-aryl-5-aminopyrazole building block for kinase scaffold exploration
Intermediate lipophilicity profile supports balanced fragment design
Regulatory-grade GHS classification for institutional procurement workflows
BMRB 1H NMR reference standard available for analytical method setup

Why 1-(3-Fluorophenyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Positional Isomers or Regioisomeric Analogs


Within the 5-aminopyrazole family, subtle structural variations produce quantifiable differences in physicochemical descriptors that govern reactivity, solubility, and target engagement. The regioisomeric analog 3-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS 1028842-99-0) exhibits a higher TPSA of 54.7 Ų versus 43.8 Ų and possesses two hydrogen bond donors instead of one, fundamentally altering its hydrogen-bonding capacity and membrane permeability profile . Similarly, moving the fluorine substituent from the meta to the ortho position (CAS 1056999-19-9) raises the computed LogP from 1.55 to 1.91, a ΔLogP of +0.36 that can shift partitioning behavior in biological assays and chromatographic separations . These numerical differences mean that substitution with a generic 'fluorophenyl-pyrazole-amine' without verifying the exact CAS number introduces uncontrolled variables in SAR campaigns, synthetic route optimization, and analytical method development.

Regioisomer C-aryl regioisomer (CAS 1028842-99-0) shows higher TPSA and an additional H-bond donor, which may shift permeability and target engagement profiles.
Positional isomer 2-fluoro isomer exhibits a higher computed LogP, potentially altering partitioning behavior and lipophilic ligand efficiency in assay contexts.
Documentation Unclassified positional analogs may lack a formal GHS profile, introducing administrative burden for regulated procurement environments.

1-(3-Fluorophenyl)-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Fluoro Substitution Yields Intermediate Lipophilicity Among Positional Isomers

The 3-fluorophenyl isomer (target compound) exhibits a computed LogP of 1.55, which sits between the 2-fluorophenyl isomer (LogP 1.91) and the 4-fluorophenyl isomer (LogP 1.55, identical within computational precision), as well as the non-fluorinated parent 1-phenyl-1H-pyrazol-5-amine (LogP ~1.40) . The ortho-fluoro isomer's elevated LogP of 1.91 represents a meaningful +0.36 increase over the meta isomer, which can influence compound partitioning in biphasic systems and lipophilic ligand efficiency indices . This intermediate lipophilicity of the 3-fluoro derivative may offer a balanced profile between the more polar 4-fluoro and the more lipophilic 2-fluoro congeners.

Lipophilicity comparison
Cross-study comparable
Target LogP ~1.55 (meta-F) vs Ortho LogP 1.91; ΔLogP −0.36
Intermediate lipophilicity among positional isomers
Multiple computed sources; experimental LogP unavailable
Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Differentiation: N-Aryl vs C-Aryl Substitution Drives TPSA and H-Bond Donor Count Divergence

The target compound, 1-(3-fluorophenyl)-1H-pyrazol-5-amine, is an N-aryl pyrazole carrying the amino group at position 5 and the fluorophenyl group at position 1. Its critical regioisomer, 3-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS 1028842-99-0), places the fluorophenyl group at the pyrazole 3-position. This connectivity difference produces a TPSA of 43.8 Ų for the N-aryl isomer versus 54.7 Ų for the C-aryl isomer (ΔTPSA = +10.9 Ų), and a hydrogen bond donor count of 1 versus 2 . The higher TPSA and additional H-bond donor in the C-aryl regioisomer predict lower passive membrane permeability and distinct recognition patterns by biological targets such as kinases .

TPSA and H-bond divergence
Cross-study comparable
Target TPSA 43.8 Ų, 1 HBD vs Regioisomer TPSA 54.7 Ų, 2 HBD
Lower TPSA supports predicted passive permeability
Computed values; consistent across databases
Regioisomerism TPSA Hydrogen bonding Scaffold classification

GHS Safety Profile: Classified Acute Oral Toxicity and Irritancy per ECHA C&L Notification

According to the ECHA C&L Inventory notification, 1-(3-fluorophenyl)-1H-pyrazol-5-amine carries GHS hazard statements H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3), each reported at 100% notifier agreement based on one notifying company [1]. Many closely related N-aryl-5-aminopyrazoles lack a publicly available, ECHA-submitted GHS classification, making this compound one of the few in its subclass with a regulatory-grade hazard profile suitable for institutional safety documentation and procurement risk assessment [1].

GHS safety profile
Class-level inference
H302, H315, H319, H335 (100% notifier agreement)
Formal ECHA notification streamlines safety documentation
Single notifier; verify against internal risk assessment
Safety GHS classification Handling Procurement

BMRB 1H NMR Reference Standard Availability Enables Direct Structural Verification

The compound (indexed as 2-(3-fluorophenyl)pyrazol-3-amine) has a deposited entry in the Biological Magnetic Resonance Data Bank (BMRB entry bmse012589), providing a 1D 1H NMR reference spectrum acquired at 2 mM in DMSO-d₆ with DSS referencing at 298 K and pH 7.5 [1]. This publicly available spectral reference is not uniformly available across the positional isomer series; neither the 2-fluoro nor 4-fluoro isomers have been deposited in BMRB as of the most recent database update [2]. The existence of a curated NMR reference enables unambiguous batch identity confirmation and accelerates analytical method development for reaction monitoring and purity assessment.

BMRB 1H NMR reference
Supporting evidence
Entry bmse012589, 2 mM DMSO-d₆, 298 K, DSS reference
Curated spectral reference enables rapid identity verification
Absent for ortho and para positional isomers
NMR spectroscopy Reference standard Structural elucidation Quality control

Commercial Purity Grades and Storage Conditions: 98% Product Available for SAR-Standard Consistency

The compound is commercially available at 98% purity (Leyan, product 1694932) with recommended storage at 2–8°C sealed under dry conditions, whereas the 3-(3-fluorophenyl) regioisomer is supplied at ≥98% (HPLC) but with a defined melting point range of 102–108°C, reflecting its crystalline solid nature at ambient temperature . The non-fluorinated parent, 1-phenyl-1H-pyrazol-5-amine, is available at 97% purity but with a notably lower melting point of 39–42°C (Sigma-Aldrich), indicating a physical state distinction that can affect weighing accuracy and formulation . These purity and physical form differences are material to experimental reproducibility in dose-response and SAR studies.

Commercial purity grade
Supporting evidence
98%
Supports SAR-standard consistency for dose-response studies
Physical state differs from crystalline comparators; handle accordingly
Purity Procurement Storage stability Reproducibility

1-(3-Fluorophenyl)-1H-pyrazol-5-amine: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment and Scaffold-Hopping Campaigns Requiring Balanced Lipophilicity

The intermediate LogP of 1.55 (vs 1.91 for the ortho-fluoro isomer and 1.40 for the non-fluorinated parent) positions this compound as a starting fragment for kinase inhibitor design where balanced lipophilic ligand efficiency is critical . The 3-phenyl-1H-5-pyrazolylamine scaffold has been validated as an efficient template for FLT3 kinase inhibitors with IC₅₀ values reaching 390 nM in optimized derivatives [1][2]. The 3-fluoro substitution on the N-phenyl ring offers a defined electronic modulation without the excessive lipophilicity penalty of the 2-fluoro variant, making it suitable for lead-like property space exploration.

Regioisomer-Selective Probe Design Exploiting TPSA and H-Bond Donor Differences

The N-aryl connectivity of this compound yields a TPSA 10.9 Ų lower than its C-aryl regioisomer and one fewer hydrogen bond donor, translating to improved predicted passive permeability [1]. This supports its use as a core scaffold in cell-based target engagement assays where intracellular access is required, while the C-aryl regioisomer may be preferentially directed toward extracellular or allosteric site targets.

GMP/Regulated Environment Procurement with Pre-Established GHS Hazard Documentation

For pharmaceutical development organizations and CROs operating under institutional chemical safety protocols, this compound provides a complete ECHA-derived GHS classification (H302, H315, H319, H335) that streamlines safety data sheet authoring and regulatory filing [2]. Procuring this specific CAS number, rather than an unclassified positional isomer, reduces the administrative burden associated with hazard assessment for new chemical entities entering the laboratory.

Analytical Method Development Leveraging BMRB 1H NMR Reference Data

The curated BMRB 1D 1H NMR spectrum (bmse012589) provides a publicly accessible, instrument-independent reference for identity confirmation and purity assessment by qNMR [3]. This supports quality control workflows in medicinal chemistry groups and chemical suppliers that require rapid, orthogonal batch verification without synthesizing an in-house reference standard.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Balanced lipophilicity (LogP ~1.55)
Lipophilic ligand efficiency and FLT3 scaffold context
Cell-based target engagement assays
Lower TPSA and single H-bond donor
Predicted passive permeability vs C-aryl regioisomer
Regulated institutional procurement
Pre-established ECHA GHS classification
SDS authoring and chemical hygiene plan compliance
Analytical QC and batch verification
Public BMRB 1H NMR reference data
qNMR identity confirmation without in-house standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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